molecular formula C21H23F3N4O2 B2642200 N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1049568-73-1

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2642200
CAS No.: 1049568-73-1
M. Wt: 420.436
InChI Key: CYFWUFDXAIHMSH-UHFFFAOYSA-N
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Description

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a phenylpiperazine moiety and a trifluoromethylphenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the reaction of 4-phenylpiperazine with 2-chloro-1-(3-trifluoromethyl)phenylethanone under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its binding affinity to certain receptors and enzymes.

    Medicine: Explored for its anticonvulsant and anxiolytic properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is unique due to the presence of both the phenylpiperazine and trifluoromethylphenyl groups, which contribute to its distinct chemical and biological properties. This combination enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O2/c22-21(23,24)16-5-4-6-17(15-16)26-20(30)19(29)25-9-10-27-11-13-28(14-12-27)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFWUFDXAIHMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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